

Unveiling the Structure of Cyclohexene-1-carbonitrile: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: Cyclohexene-1-carbonitrile

Cat. No.: B159472

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In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel and synthesized organic molecules is a critical step. This guide provides a comparative spectroscopic analysis for the structural elucidation of **Cyclohexene-1-carbonitrile**, a versatile building block in organic synthesis. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we offer a comprehensive reference for researchers and scientists. For comparative purposes, data for its saturated analog, Cyclohexanecarbonitrile, is also presented, highlighting the distinct spectral features introduced by the carbon-carbon double bond.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Cyclohexene-1-carbonitrile** and its saturated counterpart, Cyclohexanecarbonitrile. These values serve as a benchmark for the structural verification of these compounds.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Cyclohexene-1-carbonitrile	~6.7	m	1H	Vinylic Proton (-CH=)
~2.3	m	2H		Allylic Protons (-CH ₂ -C=)
~2.2	m	2H		Allylic Protons (-CH ₂ -C=)
~1.7	m	2H		Aliphatic Protons (-CH ₂ -)
~1.6	m	2H		Aliphatic Protons (-CH ₂ -)
Cyclohexanecarbonitrile	~2.5	m	1H	Methine Proton (-CH-CN)
~1.9	m	2H		Axial Protons (-CH ₂ -)
~1.7	m	2H		Equatorial Protons (-CH ₂ -)
~1.5	m	4H		Aliphatic Protons (-CH ₂ -)
~1.3	m	2H		Aliphatic Protons (-CH ₂ -)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
Cyclohexene-1-carbonitrile	~135	Vinylic Carbon (-C=)
~121		Nitrile Carbon (-C≡N)
~110		Vinylic Carbon (-CH=)
~30		Allylic Carbon (-CH ₂ -)
~28		Allylic Carbon (-CH ₂ -)
~22		Aliphatic Carbon (-CH ₂ -)
~21		Aliphatic Carbon (-CH ₂ -)
Cyclohexanecarbonitrile	~122	Nitrile Carbon (-C≡N)
~35		Methine Carbon (-CH-CN)
~29		Aliphatic Carbon (-CH ₂ -)
~25		Aliphatic Carbon (-CH ₂ -)
~24		Aliphatic Carbon (-CH ₂ -)

Table 3: FT-IR Spectroscopic Data (Neat)

Compound	Absorption Band (cm ⁻¹)	Functional Group
Cyclohexene-1-carbonitrile	~3030	=C-H Stretch
~2930		C-H Stretch (sp ³)
~2220		-C≡N Stretch
~1640		C=C Stretch
Cyclohexanecarbonitrile	~2935	C-H Stretch (sp ³)
~2860		C-H Stretch (sp ³)
~2240		-C≡N Stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Cyclohexene-1-carbonitrile	107	106, 79, 77
Cyclohexanecarbonitrile	109	82, 55, 54, 41

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility and aid in the setup of similar analytical experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The data was acquired at room temperature. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired at room temperature. A larger number of scans were necessary due to the low natural abundance of the ¹³C isotope. The spectral width was typically set from 0 to 220 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A benchtop FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
- Sample Preparation: For liquid samples, a single drop of the neat compound was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal was recorded prior to the sample

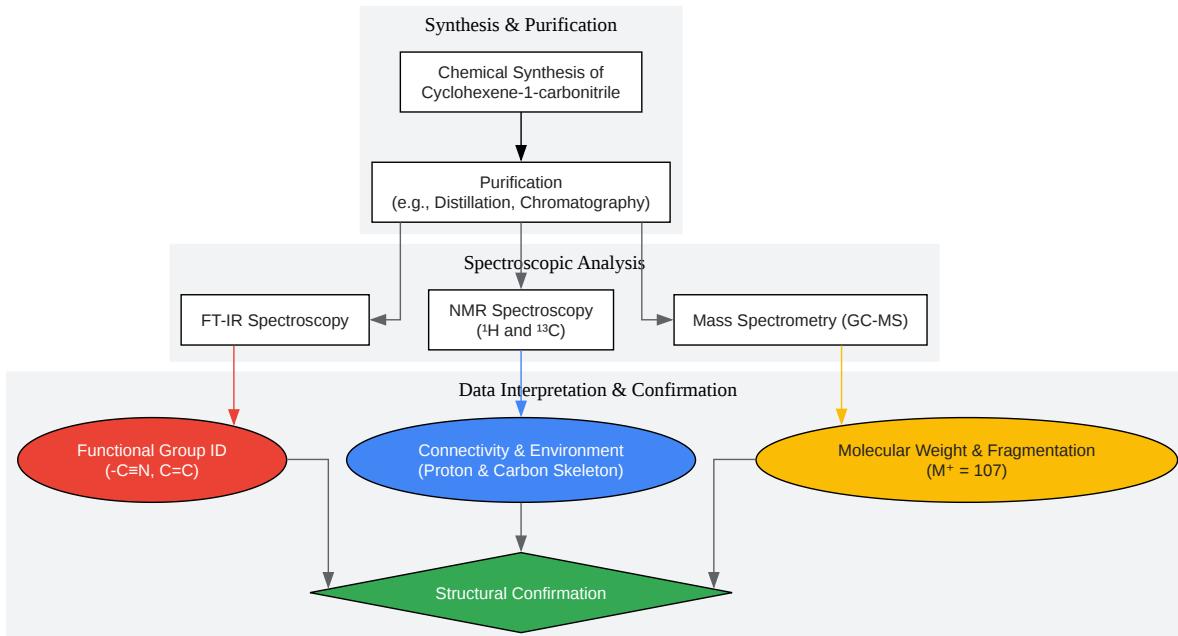
analysis and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of the analyte was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. Helium was used as the carrier gas at a constant flow rate.
- MS Conditions: The ion source was operated in EI mode at 70 eV. The mass spectrometer was set to scan a mass range of m/z 40-300.

Visualization of the Analytical Workflow

The logical process for the spectroscopic confirmation of a synthesized compound like **Cyclohexene-1-carbonitrile** is depicted in the following workflow diagram.

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Caption: Workflow for the structural confirmation of **Cyclohexene-1-carbonitrile**.

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